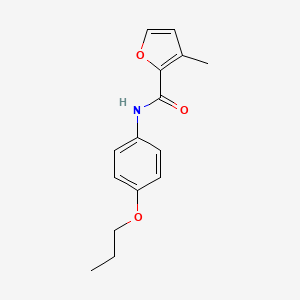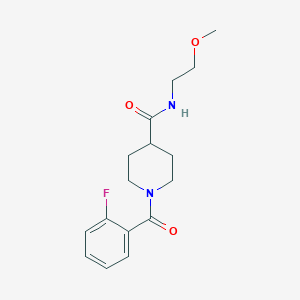![molecular formula C18H22N2O4S B4438572 N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438572.png)
N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-methoxybenzyl)-N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Mechanism of Action
Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis. Sorafenib inhibits the RAF/MEK/ERK signaling pathway by binding to the ATP-binding site of RAF kinases and preventing the phosphorylation of MEK and ERK. Sorafenib also inhibits the VEGFR and PDGFR signaling pathways by binding to the ATP-binding site of these receptors and preventing the activation of downstream signaling pathways. In addition to its kinase inhibitory effects, Sorafenib also induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects in preclinical and clinical studies. Sorafenib inhibits tumor growth and angiogenesis by targeting several signaling pathways involved in these processes. Sorafenib also has immunomodulatory effects, which may enhance the anti-tumor immune response. In addition to its anti-tumor effects, Sorafenib has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of several inflammatory diseases.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for lab experiments, including its high potency and specificity for several signaling pathways involved in tumor growth and angiogenesis. Sorafenib is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, Sorafenib has several limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the development of Sorafenib and other multi-kinase inhibitors. One future direction is the development of combination therapies that target multiple signaling pathways and enhance the anti-tumor immune response. Another future direction is the development of more potent and selective kinase inhibitors that target specific signaling pathways involved in tumor growth and angiogenesis. Finally, the development of biomarkers that predict response to Sorafenib and other multi-kinase inhibitors may improve patient selection and treatment outcomes.
Scientific Research Applications
Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit tumor growth and angiogenesis by targeting several signaling pathways, including RAF/MEK/ERK, VEGFR, and PDGFR. In addition to its anti-tumor effects, Sorafenib has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
properties
IUPAC Name |
3-(methanesulfonamido)-N-[(4-methoxyphenyl)methyl]-N,2-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-16(6-5-7-17(13)19-25(4,22)23)18(21)20(2)12-14-8-10-15(24-3)11-9-14/h5-11,19H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYUOHZIBBWCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)N(C)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-1H-indol-3-yl)ethanone](/img/structure/B4438515.png)
![N-(3-chloro-4-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438519.png)
![N-[4-(acetylamino)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4438526.png)
![N-[3-(acetylamino)-4-methylphenyl]benzamide](/img/structure/B4438531.png)
![N-[3-(acetylamino)phenyl]-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4438542.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4438554.png)
![N-[3-(methylthio)phenyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4438561.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B4438569.png)
![3-isobutyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438589.png)
![3-cyclohexyl-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4438597.png)